BenchChemオンラインストアへようこそ!

1-(Oxolan-3-yl)-1,4-diazepane

Lipophilicity CNS drug design Physicochemical profiling

1-(Oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4) is a saturated seven-membered heterocyclic building block in which a 1,4-diazepane ring is directly N-substituted with a tetrahydrofuran (oxolane) moiety at the 3-position. The compound is supplied as a research-grade intermediate (typically ≥95% purity) with pricing ranging from approximately $490/25 mg to $2,400/5 g depending on vendor and quantity.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1343444-15-4
Cat. No. B1468937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-3-yl)-1,4-diazepane
CAS1343444-15-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2CCOC2
InChIInChI=1S/C9H18N2O/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2
InChIKeyZRJYUOMOFFITIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4): Procurement-Ready Physicochemical Profile of a Conformationally Distinct 1,4-Diazepane Building Block


1-(Oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4) is a saturated seven-membered heterocyclic building block in which a 1,4-diazepane ring is directly N-substituted with a tetrahydrofuran (oxolane) moiety at the 3-position [1]. The compound is supplied as a research-grade intermediate (typically ≥95% purity) with pricing ranging from approximately $490/25 mg to $2,400/5 g depending on vendor and quantity [2]. Its computed properties—XLogP3 of 0, topological polar surface area (TPSA) of 24.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond—place it in a favorable region of oral drug-like chemical space that balances polarity with moderate lipophilicity [1]. These features make it a candidate building block for medicinal chemistry programs targeting CNS receptors, orexin receptor modulation, and other GPCR-focused campaigns where the 1,4-diazepane scaffold has established precedent [3][4].

Why 1-(Oxolan-3-yl)-1,4-diazepane Cannot Be Swapped with Other 1,4-Diazepane Analogs Without Altering Key Molecular Properties


Substituting 1-(oxolan-3-yl)-1,4-diazepane with a closely related 1,4-diazepane analog—such as the oxetan-3-yl, oxolan-2-ylmethyl, or oxan-4-yl variant—changes at least one of three critical molecular descriptors: lipophilicity (XLogP3), conformational flexibility (rotatable bond count), or steric volume (heavy atom count) [1][2][3][4]. Because the oxolan-3-yl group is attached directly to the diazepane nitrogen without a methylene spacer, the compound occupies a unique intersection of low rotational freedom (1 rotatable bond) and balanced XLogP3 (0) that none of its closest analogs simultaneously achieves [1]. In receptor-binding applications where even a 0.3–0.4 log unit shift in lipophilicity or the addition of a single rotatable bond can alter blood-brain barrier penetration, off-target binding, or solubility, generic substitution without experimental validation introduces a risk of altered pharmacological profile that cannot be predicted from scaffold similarity alone [5].

Quantitative Differentiation of 1-(Oxolan-3-yl)-1,4-diazepane from Its Five Closest 1,4-Diazepane Analogs


Direct N-Attachment of Oxolane at the 3-Position Yields the Lowest XLogP3 Among Tetrahydrofuran-Containing 1,4-Diazepane Analogs

1-(Oxolan-3-yl)-1,4-diazepane exhibits a computed XLogP3 of 0 [1], which is 0.4 log units lower than both 1-(oxolan-2-ylmethyl)-1,4-diazepane (XLogP3 = 0.4) [2] and 1-(oxan-4-yl)-1,4-diazepane (XLogP3 = 0.4) [3], and 0.2 log units lower than 1-[(oxolan-3-yl)methyl]-1,4-diazepane (XLogP3 = 0.2) [4]. The oxetan-3-yl analog is more hydrophilic (XLogP3 = -0.3) but achieves this through a smaller, more strained four-membered ring that introduces different metabolic liabilities [5].

Lipophilicity CNS drug design Physicochemical profiling

Single Rotatable Bond Confers the Lowest Conformational Flexibility Among All Oxolane-Substituted 1,4-Diazepane Comparators

1-(Oxolan-3-yl)-1,4-diazepane possesses exactly 1 rotatable bond [1], compared to 2 rotatable bonds for both 1-(oxolan-2-ylmethyl)-1,4-diazepane [2] and 1-[(oxolan-3-yl)methyl]-1,4-diazepane [3]. The oxetan-3-yl and oxan-4-yl analogs also have 1 rotatable bond, but differ in XLogP3 and ring size, respectively [4][5]. This means 1-(oxolan-3-yl)-1,4-diazepane is the only tetrahydrofuran-bearing analog that simultaneously achieves minimal rotational freedom (1 bond) with an XLogP3 of 0.

Conformational restriction Entropic penalty Receptor binding

Intermediate Molecular Weight (170.25 Da) Provides a Balanced Starting Point for Lead Optimization Relative to Smaller and Larger Ring Analogs

The molecular weight of 1-(oxolan-3-yl)-1,4-diazepane is 170.25 g/mol [1], which is 14.02 g/mol heavier than the oxetan-3-yl analog (156.23 g/mol) [2] and 14.03 g/mol lighter than the oxolan-2-ylmethyl, oxolan-3-ylmethyl, and oxan-4-yl analogs (all 184.28 g/mol) [3][4][5]. This positions 1-(oxolan-3-yl)-1,4-diazepane in an intermediate molecular-weight window that retains fragment-like character while offering more synthetic handles than the smaller oxetane variant.

Molecular weight Lead-likeness Fragment-based design

Identical TPSA Across All Five 1,4-Diazepane Analogs Means Polarity Differences Are Driven Solely by XLogP3, Simplifying SAR Deconvolution

All five 1,4-diazepane analogs—1-(oxolan-3-yl)-1,4-diazepane [1], 1-(oxetan-3-yl)-1,4-diazepane [2], 1-(oxolan-2-ylmethyl)-1,4-diazepane [3], 1-[(oxolan-3-yl)methyl]-1,4-diazepane [4], and 1-(oxan-4-yl)-1,4-diazepane [5]—share an identical computed TPSA of 24.5 Ų. This uniformity means that any observed differences in permeability, solubility, or off-target binding across this analog series can be attributed primarily to lipophilicity (XLogP3) and conformational factors rather than to changes in hydrogen-bonding capacity.

Topological polar surface area SAR interpretation Permeability

Heavy Atom Count of 12 Coupled with Lower Molecular Complexity (140) Suggests Synthetic Tractability Advantage for Parallel Library Synthesis

1-(Oxolan-3-yl)-1,4-diazepane has a heavy atom count of 12 and a molecular complexity score of 140 [1]. In comparison, 1-(oxolan-2-ylmethyl)-1,4-diazepane and 1-[(oxolan-3-yl)methyl]-1,4-diazepane each have 13 heavy atoms [2][3], while 1-(oxan-4-yl)-1,4-diazepane has 13 heavy atoms and a higher complexity of 146 [4]. The oxetan-3-yl analog has only 11 heavy atoms and a complexity of 125, but its strained four-membered ring poses different synthetic and stability challenges [5]. The target compound's combination of 12 heavy atoms and moderate complexity (140) reflects the direct N-attachment of tetrahydrofuran without a linking methylene, reducing the number of synthetic steps needed to access the core scaffold.

Synthetic accessibility Complexity Parallel synthesis

1,4-Diazepane Scaffold with Oxolan-3-yl N-Substitution Is Explicitly Recruited in Patented Orexin Receptor Antagonist Intermediates, Establishing a Precedented Pharmacological Vector

Patents assigned to Merck Sharp & Dohme Corp. describe processes for preparing diazepane intermediates as orexin receptor antagonists, wherein tetrahydrofuran-3-yl-substituted 1,4-diazepane cores are explicitly claimed as key synthetic intermediates [1][2]. The direct N-(tetrahydrofuran-3-yl) attachment mode is structurally embedded in the final pharmacophore of these antagonists, which target both OX1 and OX2 receptors for insomnia and other neurological indications. While 1-(oxolan-2-ylmethyl) and oxan-4-yl variants also appear in orexin patent literature, the 3-position direct attachment is specifically highlighted in intermediate claims for certain synthetic routes [1].

Orexin receptor Patent precedent CNS therapeutics

Recommended Application Scenarios for 1-(Oxolan-3-yl)-1,4-diazepane Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring a Low-XLogP3, Conformationally Restricted 1,4-Diazepane Scaffold

Programs targeting CNS receptors where lipophilicity must be minimized (XLogP3 = 0) can use 1-(oxolan-3-yl)-1,4-diazepane as a core scaffold. Its XLogP3 is 0.4 units lower than the oxolan-2-ylmethyl and oxan-4-yl analogs, and its single rotatable bond minimizes entropic penalty upon binding. The scaffold is precedented in orexin receptor antagonist patents from Merck [1][2], supporting its use in GPCR-targeted CNS programs where balanced polarity and conformational rigidity are design criteria [3].

Structure-Activity Relationship (SAR) Studies Where TPSA Is Held Constant Across an Analog Series to Isolate Lipophilicity Effects

Because all five closely related 1,4-diazepane analogs share an identical TPSA of 24.5 Ų [1][2], 1-(oxolan-3-yl)-1,4-diazepane can serve as the XLogP3 = 0 reference point in an SAR matrix. Researchers can systematically vary the N-substituent (oxetan → oxolan-3-yl → oxolan-2-ylmethyl/oxan-4-yl) to generate a lipophilicity gradient (XLogP3: -0.3 → 0 → 0.4) without altering hydrogen-bonding capacity, enabling clean deconvolution of logP-driven effects on potency, selectivity, and ADME parameters [5].

Fragment-Based Drug Discovery (FBDD) Libraries Designed Around the 'Rule of Three'

With a molecular weight of 170.25 Da, 1-(oxolan-3-yl)-1,4-diazepane satisfies the 'Rule of Three' criteria for fragment libraries (MW < 200, XLogP3 ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. Its intermediate size—14 Da heavier than the oxetane analog but 14 Da lighter than the methylene-linked oxolane variants—positions it as a fragment hit that offers more synthetic elaboration vectors than the minimally functionalized oxetane while remaining small enough to detect weak initial binding by biophysical methods such as SPR or NMR [6].

Parallel Synthesis of 1,4-Diazepane Libraries for Orexin or Cannabinoid Receptor Antagonist Screening

The combination of 12 heavy atoms, moderate complexity (140), and direct N-attachment of the oxolane ring without a linking methylene group makes 1-(oxolan-3-yl)-1,4-diazepane an attractive starting material for parallel amide coupling or reductive amination libraries. Its heavy atom count is lower than all methylene-linked and oxane analogs, suggesting fewer synthetic manipulations to reach final compounds [1][2]. Patent precedent for tetrahydrofuran-3-yl-substituted 1,4-diazepanes as orexin receptor antagonist intermediates [3] further validates this scaffold for CNS-targeted library production.

Quote Request

Request a Quote for 1-(Oxolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.